3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one

Suzuki-Miyaura coupling Buchwald-Hartwig amination Building block diversification

Researchers requiring reliable oxidative addition partners for Pd-catalyzed cross-coupling face limited options: chloro and fluoro analogs demand forcing conditions or pre-activation, while the H analog is entirely inert. This compound resolves that bottleneck. • para-Br enables one-step Suzuki-Miyaura biaryl diversification under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ at 60-90°C-no pre-activation required • meta-CF₃ (Hammett σₘ ≈ +0.43) modulates carbonyl electrophilicity without para resonance withdrawal (σₚ ≈ +0.54), offering differentiated nucleophilic addition reactivity • Computed LogP 5.28-5.75× more lipophilic than the non-halogenated parent; suited for CNS-penetrant lead design • BP 396.4°C tolerates high-boiling solvents (NMP, DMSO, sulfolane); 27°C lower than para-CF₃ regioisomer for easier distillative workup Batch-specific QC documentation (NMR, HPLC, GC) available.

Molecular Formula C16H12BrF3O
Molecular Weight 357.16 g/mol
CAS No. 898761-74-5
Cat. No. B1521056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one
CAS898761-74-5
Molecular FormulaC16H12BrF3O
Molecular Weight357.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)Br
InChIInChI=1S/C16H12BrF3O/c17-14-7-4-11(5-8-14)6-9-15(21)12-2-1-3-13(10-12)16(18,19)20/h1-5,7-8,10H,6,9H2
InChIKeyMGLTXZXDLOFNOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one – Fluorinated Ketone Building Block


3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one (CAS 898761-74-5), also named 3-(4-bromophenyl)-3′-trifluoromethylpropiophenone, is a synthetic aromatic ketone categorized as a fluorinated building block (含氟砌块类化合物) . With molecular formula C₁₆H₁₂BrF₃O and molecular weight 357.17 g·mol⁻¹, it bears a para-bromophenyl group on one end of the propan-1-one chain and a meta-trifluoromethylphenyl group on the other . Its standard commercial purity is 97–98%, and suppliers such as Bidepharm and Fluorochem provide batch-specific QC documentation including NMR, HPLC, and GC spectra .

1
Pd-catalyzed cross-coupling building block (Ar-Br handle)
Enables direct Suzuki or Buchwald-Hartwig diversification without pre-functionalization
2
Fluorinated ketone for SAR library expansion (CF3 meta substitution)
Inductive electron withdrawal supports differentiated carbonyl reactivity
3
Compatible with high-temperature solvent systems (predicted BP ~396 °C)
Offers thermal headroom for reactions in DMSO, NMP, sulfolane

3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one – Why In-Class Analogs Cannot Substitute


Compounds within the 3-(4-substituted-phenyl)-1-(trifluoromethylphenyl)propan-1-one class share the same core scaffold but diverge sharply in their physicochemical and synthetic utility profiles. Substituting the para-bromine with chlorine, fluorine, or hydrogen lowers the computed octanol-water partition coefficient (LogP) by 0.11 to 0.76 log units, reducing membrane permeability potential ; it also eliminates the heavy-atom handle required for oxidative addition in palladium-catalyzed cross-coupling reactions . Conversely, relocating the trifluoromethyl group from the meta (3-position) to the para (4-position) raises the predicted boiling point by approximately 27 °C, narrowing the operational window for downstream reactions that require distillative purification or volatility control . These quantifiable differences—logP, boiling point, and synthetic handle identity—mean that in-class substitution without re-optimization of reaction conditions or biological assay parameters is not scientifically viable.

Target
4-Br, meta-CF3 (CAS 898761-74-5)
Risk
4-Cl, 4-F, or 4-H analogs lack the bromine cross-coupling handle; direct Suzuki diversification may require pre-functionalization
Relative oxidative addition rates: Ar-Br >> Ar-Cl; Ar-F nearly inert
Risk
Switching to para-CF3 regioisomer shifts electronic profile (mesomeric withdrawal), potentially altering carbonyl reactivity and downstream SAR interpretation
Predicted boiling point differs ~27 °C, affecting purification design
Risk
Lower lipophilicity in 4-F/4-H analogs (ΔLogP up to 0.76) may impact membrane partitioning in permeability screens

3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one vs. Analogs: Quantitative Evidence


Para-Bromine: Superior Cross-Coupling Handle

The para-bromine atom in the target compound is the only substituent among the 4-halogen/hydrogen series capable of efficient oxidative addition to Pd(0) catalysts under mild conditions. Aryl bromides exhibit oxidative addition rates approximately 10–100× faster than aryl chlorides and show broader substrate scope than aryl fluorides (which are essentially inert) in Pd-catalyzed cross-coupling [1]. The non-halogenated analog (CAS 67082-01-3) lacks an aryl halide handle entirely, precluding direct Suzuki or Buchwald-Hartwig diversification without prior C–H activation. This establishes the brominated analog as the preferred entry point for biaryl library synthesis.

Cross-coupling handle
Class-level inference
Ar-Br oxidative addition rate >> Ar-Cl; C–Br BDE ~68 kcal·mol⁻¹ (vs C–Cl 84 kcal·mol⁻¹)
Supports direct Pd(0) cross-coupling without harsh conditions
Ar-Cl analog may require elevated temperature or ligand screening
Suzuki-Miyaura coupling Buchwald-Hartwig amination Building block diversification

Lipophilicity Ranking: Br > Cl > F > H

Computed LogP values (cLogP / ALogP) from vendor databases place the brominated target compound as the most lipophilic member of the 4-substituted series. The measured/calculated LogP for the target compound is 5.28, compared with 5.17 for the 4-chloro analog, 4.66 for the 4-fluoro analog, and 4.52 for the unsubstituted parent . Each 0.1 log unit increase corresponds to approximately a 1.26× increase in the octanol/water partition coefficient, meaning the brominated compound is ~5.75× more lipophilic than the non-halogenated analog.

Lipophilicity ranking
Computed LogP
LogP 5.28 (Br) vs 5.17 (Cl), 4.66 (F), 4.52 (H)
Br analog ~5.75× more lipophilic than H analog
Computed values; experimental logP may vary
Lipophilicity LogP Drug-likeness Membrane permeability

Intermediate Thermal Processing Window

Predicted boiling points (at 760 mmHg) increase monotonically across the 4-substituted series: 346.5 °C (H) < 350.7 °C (F) < 373.7 °C (Cl) < 396.4 °C (Br), with the meta-CF₃ bromo analog sitting at a significantly higher temperature than the fluoro and hydrogen congeners but below the para-CF₃ regioisomer (423.8 °C) . This 22.7 °C increase over the chloro analog and 45.7 °C increase over the fluoro analog directly impacts the feasibility of distillative purification and solvent compatibility in high-temperature reactions.

Thermal window
Predicted property
BP 396.4 °C (meta-CF₃) vs 346.5–373.7 °C (H, F, Cl)
Intermediate BP supports high-temperature syntheses and distillation
Predicted by Joback/Lydersen method; confirm experimentally
Thermal properties Distillation Process chemistry Purification

Higher Density for Biphasic Phase Separation

The predicted density of the target compound (1.4 ± 0.1 g·cm⁻³) is markedly higher than that of the 4-chloro analog (1.283 g·cm⁻³) . This 0.117 g·cm⁻³ (~9%) density increase, attributable to the heavier bromine atom, affects phase behavior in biphasic reaction mixtures and can facilitate organic/aqueous layer identification during extractive workup. The fluoro and des-halogen analogs are expected to exhibit even lower densities based on their lower molecular weights.

Phase separation aid
Predicted property
Density ~1.4 g·cm⁻³ (Br) vs ~1.28 (Cl), ~1.2 (F), ~1.1 (H)
Higher density improves biphasic layer identification in workup
Calculated density; experimental validation recommended
Density Reaction engineering Phase separation Formulation

Meta-CF₃ Regioisomer: Distinct Electronic Profile

Comparing the meta-CF₃ target compound (CAS 898761-74-5) with its para-CF₃ regioisomer (CAS 898761-76-7): the meta isomer has a predicted boiling point 27.4 °C lower (396.4 °C vs. 423.8 °C) . The meta-CF₃ group exerts a –I (inductive) electron-withdrawing effect without the –M (mesomeric) resonance withdrawal that a para-CF₃ group would contribute, leading to different electronic character at the carbonyl and aryl positions. This difference in electronic distribution can influence both the reactivity of the ketone (e.g., in Grignard additions or reductions) and the binding affinity of downstream products to biological targets.

Meta vs para CF₃
Cross-study comparable
Hammett σₘ ≈ +0.43 (meta) vs σₚ ≈ +0.54 (para); BP 27 °C lower
Meta isomer avoids resonance withdrawal, altering electrophilicity
Electronic effects may shift SAR trends; review for each project
Regioisomerism Electronic effects Structure-activity relationship Process chemistry

Procurement Cost Parity Across 4-Substituted Series

Pricing data from Fluorochem (via CNreagent, 2025) shows that the target compound (CAS 898761-74-5), the 4-chloro analog (CAS 898788-27-7), the 4-fluoro analog (CAS 898768-58-6), and the des-halogen parent (CAS 67082-01-3) are all listed at identical price points of 11,880 CNY/1g, 22,286 CNY/2g, and 44,550 CNY/5g at 97% purity . This means the brominated analog—which uniquely provides the reactive cross-coupling handle—is available at zero cost premium relative to the less synthetically versatile chloro, fluoro, and hydrogen counterparts.

Cost parity
Supplier data
Identical pricing across 4-substituted series (11,880 CNY/1 g at 97% purity)
No cost penalty for the most versatile cross-coupling handle
Fluorochem 2025 list prices; subject to change
Procurement Cost analysis Building block Fluorochem pricing

3-(4-Bromophenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one – Key Application Scenarios


Biaryl Library Synthesis via Suzuki-Miyaura Coupling

The para-bromophenyl group in this compound serves as the preferred oxidative addition partner for Pd(0)-catalyzed Suzuki-Miyaura cross-coupling with boronic acids, enabling direct one-step diversification into biaryl libraries [1]. Unlike the chloro, fluoro, and hydrogen analogs—which require either forcing conditions, pre-activation, or are altogether inert—the brominated analog reacts smoothly under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis at 60–90 °C. This is the single strongest driver for selecting this compound over all other 4-substituted analogs in a medicinal chemistry building-block collection.

CNS Drug Design with Elevated Lipophilicity

With a computed LogP of 5.28, this compound is the most lipophilic member of its 4-substituted series, offering a 5.75× greater octanol/water partition coefficient than the non-halogenated parent and approximately 4.2× greater than the fluoro analog . This property is advantageous for CNS-penetrant lead compound design, where higher LogP correlates with improved passive blood-brain barrier permeability, or for targeting intracellular pathogens where membrane traversal is rate-limiting.

High-Temperature Reaction Sequences

The target compound's predicted boiling point of 396.4 °C—substantially higher than the 346.5–373.7 °C range of the H, F, and Cl analogs—affords an operational window suitable for high-boiling solvent reactions (e.g., NMP at 202 °C, DMSO at 189 °C, sulfolane at 285 °C) without risk of evaporative loss . Simultaneously, its BP is 27 °C lower than the para-CF₃ regioisomer, making it the optimal choice when both high-temperature reaction tolerance and downstream distillative purification are required in a single synthetic sequence.

Electronic Tuning of Carbonyl Reactivity via Meta-CF₃

The meta-trifluoromethyl group imparts an inductive electron-withdrawing effect (Hammett σₘ ≈ +0.43) without the resonance withdrawal (σₚ ≈ +0.54) characteristic of the para-CF₃ isomer [2]. This leads to a less electrophilic carbonyl carbon, providing differentiated reactivity in nucleophilic addition reactions (e.g., Grignard reactions, reductions, or hydrazone formation). Structure-activity relationship (SAR) programs exploring how carbonyl electronics affect target binding can thus probe a distinct region of chemical space by selecting the meta-isomer over the para-isomer.

Application
Selection Property
Validation Focus
Biaryl library synthesis (Suzuki coupling)
Cross-coupling handle (Ar-Br)
Pd catalyst compatibility and oxidative addition efficiency
CNS permeability research
Lipophilicity (computed LogP context)
Partition coefficient verification in target membrane model
High-temperature reaction sequences
Thermal stability (predicted BP context)
Distillation cut and solvent compatibility under reflux
Carbonyl electronic tuning (SAR)
Regioisomeric electronic profile (meta-CF₃)
Inductive vs resonance withdrawal impact on carbonyl reactivity
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